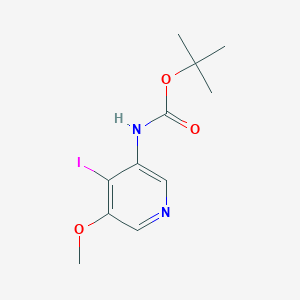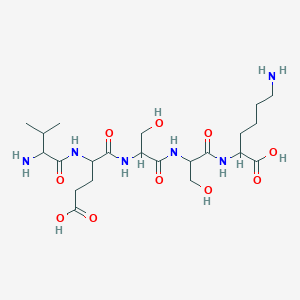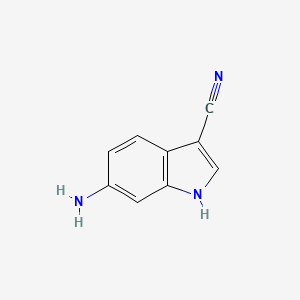
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
Overview
Description
“tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate” is a chemical compound that belongs to the class of halogenated heterocycles . It has the empirical formula C11H15IN2O3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 350.15 . Its SMILES string is COc1cncc(NC(=O)OC©©C)c1I and its InChI is 1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) .Scientific Research Applications
Solar Cell Performance Enhancement
The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This enhancement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime, leading to higher open-circuit potential and overall efficiency (Boschloo, Häggman, & Hagfeldt, 2006).
Optimization in Dye-Sensitized Solar Cells
In dye-sensitized solar cells, the optimization of pyridine bases, including 4-tert-butylpyridine, is crucial for tuning charge transfer rates at the counterelectrode and mass transport in the electrolyte solution. This optimization directly impacts the solar conversion performance of the cells (Ferdowsi et al., 2018).
Applications in Organic Syntheses
Tert-butylpyridine derivatives are employed in various organic syntheses. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is used in Diels-Alder reactions and other organic transformations, highlighting its versatility in synthetic chemistry (Padwa, Brodney, & Lynch, 2003).
Structural Characterization Techniques
The use of tert-butylpyridine derivatives in structural characterization studies is significant. Advanced techniques like 2D heteronuclear NMR experiments are utilized for detailed structural analysis, demonstrating the compound's role in molecular characterization (Aouine et al., 2016).
Amphiphilic Sensitizers in Solar Cells
Amphiphilic ligands related to tert-butylpyridine derivatives are synthesized and used as charge-transfer photosensitizers in nanocrystalline TiO2-based solar cells. These complexes show high efficiency and are a testament to the potential of tert-butylpyridine derivatives in renewable energy applications (Klein et al., 2004).
Environmental Applications
The compound's derivatives are also relevant in environmental science. For instance, in the degradation of methyl tert-butyl ether by the UV/H2O2 process, tert-butyl formate is identified as a primary byproduct. This indicates the compound's role in understanding and managing environmental pollutants (Stefan, Mack, & Bolton, 2000).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-iodo-5-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-7-5-13-6-8(16-4)9(7)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFBRDYLSZPUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670115 | |
| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045858-08-9 | |
| Record name | tert-Butyl (4-iodo-5-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)






![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)



![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

